N-(3,4-dimethoxyphenyl)guanidine
Description
Significance of Guanidine (B92328) Derivatives in Pharmaceutical Sciences
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural element in a vast number of natural products and synthetic drugs. nih.govnih.gov Its unique electronic properties, particularly its strong basicity (pKa of the conjugate acid is ~13.6) and the resonance stabilization of its protonated form (the guanidinium (B1211019) cation), allow it to participate in crucial biological interactions, such as binding to carboxylate and phosphate (B84403) groups in proteins and nucleic acids. nih.govwikipedia.org
This ability to form strong, specific interactions has led to the incorporation of the guanidine moiety into drugs with a wide range of therapeutic applications. researchgate.net Guanidine derivatives are utilized as:
Antidiabetic agents: The biguanide (B1667054) metformin (B114582) is a first-line treatment for type 2 diabetes. mdpi.com
Antihypertensive drugs: Compounds like guanethidine (B1672426) and guanfacine (B1203898) modulate adrenergic receptors to lower blood pressure.
Antiviral agents: The neuraminidase inhibitor Zanamivir, used to treat influenza, features a guanidino group essential for its activity. researchgate.net
Antimicrobial agents: The antiseptic chlorhexidine (B1668724) and various marine alkaloids possess potent antibacterial and antifungal properties. nih.govresearchgate.net
Anticancer agents: Certain guanidine derivatives exhibit cytotoxicity against various cancer cell lines by mechanisms that can include DNA interaction and inhibition of key enzymes. acs.org
The diverse bioactivity of guanidine derivatives underscores their status as a "privileged scaffold" in medicinal chemistry, continually inspiring the development of new therapeutic agents. nih.gov
Interactive Table: Examples of Bioactive Guanidine Derivatives
| Compound | Therapeutic Class | Primary Mechanism of Action |
| Metformin | Antidiabetic | Activation of AMP-activated protein kinase (AMPK) |
| Guanethidine | Antihypertensive | Inhibition of norepinephrine (B1679862) release from sympathetic nerve endings |
| Zanamivir | Antiviral | Inhibition of influenza neuraminidase |
| Chlorhexidine | Antiseptic | Disruption of microbial cell membranes |
| Cimetidine | Anti-ulcer | Histamine H2 receptor antagonist |
The Role of the Dimethoxyphenyl Moiety in Bioactive Compounds
The 3,4-dimethoxyphenyl group, also known as a veratryl moiety, is a common feature in many natural and synthetic bioactive compounds. This structural unit is derived from veratrole, and its presence can significantly influence a molecule's pharmacological profile. The two methoxy (B1213986) groups are electron-donating, which can affect the electronic properties of the entire molecule and its ability to interact with biological targets.
The dimethoxyphenyl moiety is found in a variety of compounds with demonstrated biological activities, including:
Neuroprotective agents: A flavonoid containing a 3,4-dimethoxyphenyl group has shown neuroprotective properties in experimental models.
Anti-inflammatory agents: (E)-1-(3,4-dimethoxyphenyl)butadiene, isolated from Zingiber cassumunar, exhibits potent anti-inflammatory effects.
Anticancer agents: The biphenyl (B1667301) structure, often containing methoxy substitutions, is explored for developing agents against malignant melanoma.
The methoxy groups can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and increase its bioavailability. Furthermore, these groups can be sites of metabolic modification, influencing the compound's duration of action and clearance from the body. The starting material for the synthesis of the phenyl portion of N-(3,4-dimethoxyphenyl)guanidine is 3,4-dimethoxyaniline (B48930).
Interactive Table: Properties of 3,4-Dimethoxyaniline
| Property | Value |
| CAS Number | 6315-89-5 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Crystalline solid |
| Primary Use | Chemical intermediate in synthesis |
Historical Context and Evolution of Guanidine-Based Research
The history of guanidine in medicine dates back centuries, with the use of French lilac (Galega officinalis), a plant containing guanidine, for treating symptoms of diabetes since the Middle Ages. wikipedia.org The active hypoglycemic properties of guanidine were identified in the early 20th century. However, due to its toxicity, particularly to the liver, its direct therapeutic use was limited. mdpi.com
This initial discovery spurred further research into less toxic derivatives. In the 1920s, synthetic biguanides like Synthalin were developed, but they also presented significant side effects. mdpi.com The major breakthrough in this area came in the 1950s with the development of metformin. Initially synthesized in the 1920s, its therapeutic potential was not fully realized until Jean Sterne's work in the 1950s. Metformin demonstrated a much better safety profile and was introduced as a treatment for type 2 diabetes in France in 1957 and later in the United States in 1995. mdpi.com
Since then, research into guanidine-containing compounds has expanded dramatically, moving far beyond diabetes to encompass a wide range of diseases. The journey from a natural toxin to a cornerstone of modern pharmacology illustrates the enduring importance of the guanidine scaffold in the quest for new and improved medicines. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482585 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57004-61-2 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Biological Activities of N 3,4 Dimethoxyphenyl Guanidine and Its Analogs
Antimicrobial Efficacy Against Bacterial Strains
The guanidine (B92328) moiety is a key pharmacophore in many antimicrobial agents. Its positive charge at physiological pH is thought to facilitate interaction with the negatively charged bacterial cell envelope, leading to membrane disruption and bactericidal effects.
Activity against Gram-Positive Bacteria
Analogs of N-(3,4-dimethoxyphenyl)guanidine have demonstrated notable activity against various Gram-positive bacteria. For instance, a series of N-(3-chloro-4-substitutedphenyl) guanidines exhibited significant antibacterial action. The introduction of cyclic amine substitutions at the 4-position of the phenyl ring generally enhanced the activity against Gram-positive microbes compared to the unsubstituted analog. iajpr.com One of the most active compounds in this series, a 4-methylpiperidinyl derivative, displayed Minimum Inhibitory Concentrations (MICs) ranging from 2-4 µg/ml against several Gram-positive species. iajpr.com
Another related structure, isopropoxy benzene (B151609) guanidine (IBG), has shown potent activity against Staphylococcus aureus, with MICs ranging from 0.125–4 μg/ml. nih.gov
A study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share the dimethoxyphenyl feature, also reported promising activity. One such compound exhibited an outstanding MIC value of 5.88 µM against S. aureus, which is comparable to the standard antibiotic ceftriaxone (B1232239) (3.52 µM).
Table 1: In Vitro Activity of this compound Analogs against Gram-Positive Bacteria
| Compound/Analog | Bacterial Strain | MIC |
|---|---|---|
| N-(3-chloro-4-(4-methylpiperidinyl)phenyl)guanidine | S. aureus | 2-4 µg/ml |
| N-(3-chloro-4-(4-methylpiperidinyl)phenyl)guanidine | E. faecalis | 2-4 µg/ml |
| N-(3-chloro-4-(4-methylpiperidinyl)phenyl)guanidine | S. epidermidis | 2-4 µg/ml |
| N-(3-chloro-4-(4-methylpiperidinyl)phenyl)guanidine | Bacillus sp. | 2-4 µg/ml |
| Isopropoxy benzene guanidine | S. aureus | 0.125–4 µg/ml |
| N'-((5-nitrofuran-2-yl)methylene)-3,4-dimethoxybenzohydrazide | S. aureus | 5.88 µM |
| Ceftriaxone (Reference) | S. aureus | 3.52 µM |
Activity against Gram-Negative Bacteria
The efficacy of guanidine derivatives against Gram-negative bacteria is often more limited compared to their activity against Gram-positive strains. The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents.
The same series of N-(3-chloro-4-substitutedphenyl) guanidines that were active against Gram-positive bacteria showed weaker activity against Gram-negative organisms, with MICs generally in the range of 8-32 µg/ml. iajpr.com The 4-methylpiperidinyl derivative, which was potent against Gram-positive strains, had an MIC of 16 µg/ml against Klebsiella sp., C. freundii, and Proteus sp.. iajpr.com
Similarly, isopropoxy benzene guanidine was reported to be inactive against Gram-negative bacteria. nih.gov However, some N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown activity. For example, one analog displayed a promising MIC value of 12.07 µM against S. typhi, which was better than that of ceftriaxone (14.08 µM). Another analog with a quinolinyl side-chain was particularly effective against Acinetobacter baumannii and E. coli.
Table 2: In Vitro Activity of this compound Analogs against Gram-Negative Bacteria
| Compound/Analog | Bacterial Strain | MIC |
|---|---|---|
| N-(3-chloro-4-(4-methylpiperidinyl)phenyl)guanidine | Klebsiella sp. | 16 µg/ml |
| N-(3-chloro-4-(4-methylpiperidinyl)phenyl)guanidine | C. freundii | 16 µg/ml |
| N-(3-chloro-4-(4-methylpiperidinyl)phenyl)guanidine | Proteus sp. | 16 µg/ml |
| N'-((5-nitrofuran-2-yl)methylene)-3,4-dimethoxybenzohydrazide | S. typhi | 12.07 µM |
| Ceftriaxone (Reference) | S. typhi | 14.08 µM |
Studies on Methicillin-Resistant Staphylococcus aureus (MRSA)
The emergence of antibiotic-resistant strains like MRSA is a major public health concern. Guanidine-based compounds have been investigated as potential therapeutic agents against these challenging pathogens.
Isopropoxy benzene guanidine (IBG) has demonstrated potent bactericidal activity against multi-resistant S. aureus, including MRSA strains. nih.gov Research has shown that IBG can kill MRSA by disrupting the cell membrane potential and integrity. nih.gov Furthermore, studies on a series of natural and synthetic guanidine alkaloids identified two compounds, galegine (B1196923) and pterogynidine, as the most potent against a variety of clinically relevant MRSA strains, with a MIC of 4 mg/L for all tested strains. nih.gov Polyhexamethylene guanidine hydrochloride (PHMGH), another guanidine-based disinfectant, has also been shown to be effective against MRSA at low concentrations. d-nb.info
Antifungal Spectrum
Guanidine-containing compounds have also been explored for their antifungal properties. nih.gov Their mechanism of action is often attributed to the disruption of the fungal cell membrane.
While specific data for this compound is limited, studies on related compounds provide insights into their potential antifungal spectrum. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were evaluated for their antifungal activity against Candida albicans. One analog with a p-amino phenyl side chain exhibited the best antifungal activity in an agar (B569324) well diffusion assay.
Research on other guanidine derivatives has shown a broader antifungal spectrum. For example, some thiophene-based guanylhydrazones have demonstrated activity against various fungal strains, with MIC values ranging from 0.50 to >250 μg/mL. nih.gov Another study on a newly synthesized spermidine (B129725) tri-substituted with guanidine moieties reported promising activity against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii, and it was the only compound in its series to show activity against Candida spp.. nih.gov
Enzyme Inhibition Studies
Beyond their antimicrobial properties, guanidine derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
β-Secretase 1 (BACE1) Inhibition
BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov Inhibition of BACE1 is therefore a major therapeutic target.
Several studies have explored guanidine-containing compounds as BACE1 inhibitors. In one study, a series of isocytosine (B10225) and guanidine derivatives were developed and evaluated for their BACE1 inhibitory activity. While specific IC50 values for a direct this compound analog were not provided in the abstract, the research demonstrated that compounds with a guanidine warhead could achieve sub-micromolar IC50 values. nih.govrsc.org For instance, some benzimidazole (B57391) derivatives with a guanidine moiety showed promising inhibitory activity. nih.gov
Another study investigating cinnamic acid derivatives found that a compound incorporating a 3,4-dimethoxyphenyl group, namely (E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl) acrylamide, possessed neuroprotective properties and was effective in inhibiting BACE1 activity. nih.gov
Table 3: BACE1 Inhibitory Activity of Guanidine-Containing Compounds
| Compound Series/Analog | BACE1 Inhibition |
|---|---|
| Isocytosine and guanidine derivatives | Sub-micromolar IC50 values achieved |
| (E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl) acrylamide | Influential in inhibiting BACE1 activity |
Aurora Kinase A (AURKA) Inhibition
Aurora Kinase A (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in mitotic progression. Its overexpression is frequently linked to tumorigenesis, making it a significant target for anticancer drug development. Research into guanidine-containing compounds has identified analogs of this compound as potential inhibitors of AURKA.
In one study, a series of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives incorporating a guanidine moiety were synthesized and evaluated for their anticancer properties. nih.gov Among these, compounds featuring the dimethoxyphenyl group were investigated. For instance, the analog 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine was synthesized as part of this library. nih.gov The study found that a related derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (referred to as derivative 12), selectively inhibited AURKA activity. nih.gov This inhibition led to a reduction in the phosphorylation of AURKA at the Threonine 283 residue in HCT116 human colon cancer cells, caused a G2/M phase cell cycle arrest, and ultimately induced apoptotic cell death. nih.gov In silico docking experiments further supported that this class of compounds binds effectively to AURKA. nih.gov The guanidinium (B1211019) moiety is highlighted as relevant for the chemical design of protein kinase inhibitors. nih.gov
Table 1: In Vitro AURKA Inhibition by an this compound Analog
| Compound | Target | Cell Line | Key Findings |
|---|---|---|---|
| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | Aurora Kinase A (AURKA) | HCT116 (Human Colon Cancer) | Selectively inhibits AURKA activity; Reduces phosphorylation at Thr283; Induces G2/M cell cycle arrest and apoptosis. nih.gov |
| 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | Not explicitly tested for AURKA activity, but synthesized within a library of potential inhibitors. | Not applicable | Synthesized as part of a library of 4,6-diarylpyrimidin-2-amine derivatives designed as potential anticancer agents. nih.gov |
Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is associated with various diseases, making them important therapeutic targets. nih.govresearchgate.net The basic guanidine group is a key structural feature in many synthetic inhibitors of trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues like arginine and lysine. nih.govepa.gov The guanidinium group mimics the side chain of arginine, allowing it to bind in the S1 pocket of these proteases.
While direct studies on this compound are limited, the literature on related structures provides strong evidence for its potential as a serine protease inhibitor. For example, research on guanidinophenyl-substituted enol lactones demonstrated potent and selective inactivation of trypsin-like enzymes such as urokinase and plasmin. nih.gov Similarly, activity-based probes incorporating a benzyl (B1604629) guanidine side chain have shown high inhibitory effects against a panel of trypsin-like serine proteases. nih.gov These findings underscore the importance of the guanidine moiety for potent and selective inhibition. The design of such inhibitors often involves combining the key binding elements of known ligands to target the enzyme's active site. nih.gov Given that this compound contains the critical guanidino group, it is a candidate for interaction with and inhibition of serine proteases.
Modulation of Cellular Processes
Beyond direct enzyme inhibition, this compound and its analogs have been investigated for their ability to modulate complex cellular processes, including antioxidant, anti-inflammatory, anti-glycation, and antimicrobial activities.
Antioxidant Activity Investigations
Antioxidant compounds are crucial for mitigating the damaging effects of oxidative stress caused by reactive oxygen species (ROS). The antioxidant potential of compounds can be assessed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gove3s-conferences.orgopenagrar.de
Studies on guanidine derivatives have shown direct scavenging activities against various free radicals. nih.gov For instance, aminoguanidine (B1677879) and methylguanidine (B1195345) have demonstrated concentration-dependent scavenging of hydrogen peroxide, hypochlorous acid, and peroxynitrite. nih.gov While direct antioxidant data for this compound is not prominent, research on closely related analogs provides insight. A study on the antioxidant properties of novel (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, which share the dimethoxyphenyl moiety, evaluated their activity using a non-enzymatic method. researchgate.net This suggests that the 3,4-dimethoxyphenyl group, a feature of this compound, is a component of molecules with investigated antioxidant potential. The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. e3s-conferences.orgpensoft.net
Anti-inflammatory Response Analysis
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation contributes to numerous diseases. nih.gov Key mediators of inflammation include pro-inflammatory cytokines and nitric oxide (NO), often studied in vitro using models like lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov
A study on alkaloids isolated from the New Zealand ascidian Aplidium orthium identified 3,4-dimethoxyphenethyl-β-guanidine , a very close structural analog of this compound, as a potential anti-inflammatory agent. researchgate.net This compound was tested for its ability to inhibit the fMLP-induced respiratory burst in human neutrophils, a key process in the inflammatory response. The study demonstrated that this analog acts as an inhibitor of neutrophil superoxide (B77818) production. researchgate.net Another compound containing the 3,4-dimethoxyphenyl group, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has also been shown to exert a marked inhibitory effect on the acute phase of inflammation, including carrageenin-induced edema and prostaglandin (B15479496) biosynthesis. nih.gov These findings suggest that the 3,4-dimethoxyphenyl)guanidine scaffold is a promising backbone for the development of anti-inflammatory agents.
Table 2: In Vitro Anti-inflammatory Activity of an this compound Analog
| Compound | Assay | Cell Type | Activity (IC₅₀) | Finding |
|---|---|---|---|---|
| 3,4-Dimethoxyphenethyl-β-guanidine | fMLP-induced respiratory burst | Human Neutrophils | 130 µM | Inhibits superoxide production. researchgate.net |
| 3,4-Dimethoxyphenethyl-β-guanidine | Xanthine/xanthine oxidase superoxide scavenging | Cell-free | >200 µM | Not a significant superoxide scavenger, suggesting action on a cellular target rather than direct scavenging. researchgate.net |
Anti-Glycation Properties
Glycation is the non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). mdpi.com AGEs are implicated in the pathogenesis of diabetes complications and other age-related diseases. nih.govthieme-connect.de The inhibition of AGE formation is therefore a key therapeutic strategy. The standard in vitro method to assess anti-glycation activity involves incubating a protein like bovine serum albumin (BSA) with a reducing sugar such as glucose or a reactive dicarbonyl like methylglyoxal (B44143) (MGO) and measuring the formation of fluorescent AGEs. semanticscholar.orgnih.govmdpi.com
Aminoguanidine is a well-known inhibitor of AGE formation and is often used as a positive control in these assays. mdpi.comsemanticscholar.org Its mechanism is believed to involve the trapping of reactive carbonyl species that are precursors to AGEs. researchgate.net Guanidine compounds, in general, have been investigated for their ability to prevent diabetic vascular dysfunction, with effects attributed to both the inhibition of AGE formation and the modulation of nitric oxide synthase activity. nih.gov Although this compound has not been specifically reported in anti-glycation studies, its core guanidine structure is the key pharmacophore of aminoguanidine. This structural similarity strongly suggests that this compound could possess anti-glycation properties by interfering with the Maillard reaction cascade, thereby preventing the formation of detrimental AGEs. researchgate.net
Efflux Pump Modulation in Microorganisms
Multidrug resistance (MDR) in bacteria is a major global health threat, and a primary mechanism for this resistance is the action of efflux pumps, which actively expel antibiotics from the bacterial cell. nih.govresearchgate.net Efflux Pump Inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of conventional antibiotics. mdpi.com
The guanidine moiety has been identified as a key feature in some classes of EPIs. nih.gov For example, an early-identified Efflux Pump Modulator, EPM30, contains a guanidine group. nih.gov The development of EPIs often focuses on scaffolds that can interact with and disrupt the function of efflux pump systems like the AcrAB-TolC pump in Gram-negative bacteria. nih.govnih.gov Lipoguanidine compounds, which combine a lipophilic tail with a positively charged guanidine head, have been shown to disrupt bacterial membranes and sensitize Gram-negative bacteria to antibiotics, a function related to overcoming efflux-mediated resistance. semanticscholar.org Given that the guanidine group is a known component of molecules designed to modulate bacterial efflux pumps, this compound represents a candidate for investigation as a potential EPI to combat multidrug-resistant bacteria.
Receptor Ligand Interactions
Sigma Receptor Binding
This compound and its analogs have been investigated for their interaction with sigma receptors, which are unique, non-opioid proteins found in the central nervous system and peripheral organs. nih.gov These receptors, divided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release. nih.gov The guanidine moiety is a key structural feature for interaction with these receptors. nih.gov
Derivatives of guanidine, such as N,N′-di-o-tolyl-guanidine (o-DTG), are known to be pan-selective ligands, meaning they bind to both σ1 and σ2 receptors with nanomolar affinity. nih.gov The interaction with the σ1 receptor is thought to occur via an amine group on the guanidine core. nih.gov Radioligand binding studies have been employed to determine the affinity of these compounds for sigma receptors. In these assays, the ability of a test compound to displace a radiolabeled ligand, such as ³H-pentazocine for σ1 receptors or [³H]o-DTG for σ2 receptors, is measured. nih.gov
Research into analogs has shown that substitutions on the phenyl rings of the guanidine structure can significantly influence binding affinity and selectivity. For instance, chloro and bromo substitutions at the meta and para positions of the phenyl rings have been shown to increase potency. nih.gov One such derivative, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG), has been identified as a potent, pan-selective sigma ligand. nih.gov The affinity of these compounds is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity |
|---|---|---|---|
| N,N′-di-o-tolyl-guanidine (o-DTG) | Data not available in provided sources | Data not available in provided sources | Pan-selective |
| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Data not available in provided sources | Data not available in provided sources | Pan-selective |
| 1a (p-chloro derivative) | 0.86 | ~239 | σ1-selective (278-fold) |
| 1b (p-methoxy derivative) | 0.89 | ~170 | σ1-selective (191-fold) |
Ion Channel Modulation
The guanidine functional group and its derivatives are known to interact with and modulate the function of various ion channels, particularly voltage-gated potassium (Kv) and sodium (Na+) channels. nih.govnih.gov This modulation is a key aspect of their biological activity. The primary mechanism of action involves the alteration of the channel's gating properties, which control the flow of ions across the cell membrane. nih.gov
Further research has elucidated that guanidine compounds act as inhibitors of voltage-gated potassium channels by binding within the intracellular pore of the channel. nih.gov This binding perturbs a hydrophobic interface between the channel subunits, which in turn stabilizes a closed state of the channel, thereby inhibiting its function. nih.gov This inhibitory action on Kv channels is a fundamental mechanism underlying the physiological effects of guanidine. nih.gov
| Ion Channel | Effect of Guanidine Analogs | Mechanism of Action |
|---|---|---|
| Voltage-gated Potassium (Kv) Channels | Inhibition, slowed activation, depolarizing shift in activation | Binds within the intracellular pore, stabilizing the closed state of the channel. nih.gov |
| Voltage-gated Sodium (Na+) Channels | Decreased ionic flux, reduced inactivation, depolarizing shift in activation | Induces positive shifts in conductance-voltage curves. nih.gov |
Mechanistic Investigations of Biological Action
Elucidation of Molecular Targets
The guanidinium (B1211019) group is a key structural motif in many biologically active compounds, enabling them to interact with a variety of molecular targets. nih.gov Guanidine-containing derivatives have been investigated for their potential to modulate the activity of enzymes, receptors, and even nucleic acids. nih.gov
One area of investigation for guanidinium compounds is their interaction with riboswitches, which are regulatory segments of messenger RNA that bind to small molecules to control gene expression. Specifically, several classes of guanidine-binding riboswitches have been discovered, suggesting that guanidinium-containing compounds could modulate gene expression in bacteria. nih.gov These riboswitches are often associated with genes encoding for transporters, such as the SugE-type exporters, which are involved in guanidine (B92328) detoxification. nih.gov The discovery of new classes of guanidine riboswitches hints at a broader role for these RNA elements in bacterial physiology and as potential targets for novel antibacterial agents. nih.gov
In the realm of protein targets, guanidinium derivatives have been shown to act as surrogates for the side chain of arginine, a common amino acid in proteins. This mimicry allows them to bind to arginine-binding sites in proteins. For example, studies on an engineered T4 lysozyme (B549824) have demonstrated that guanidinium and its derivatives can bind to a specifically created cavity, inducing significant conformational changes in the protein. nih.gov Furthermore, research into the anti-cancer properties of diaryl guanidinium derivatives has suggested that they may inhibit kinases such as BRAF through allosteric mechanisms, rather than by competing with ATP at the active site. nih.gov
While the specific molecular targets of N-(3,4-dimethoxyphenyl)guanidine have not been definitively identified in the available literature, the established reactivity of the guanidinium moiety suggests potential interactions with a range of biological molecules, particularly those that recognize arginine or other cationic groups.
Cellular Pathway Perturbations
The interaction of a compound with its molecular target(s) can trigger a cascade of events that perturb cellular pathways. For guanidinium-containing compounds, these perturbations can lead to a variety of cellular outcomes, including cell death and modulation of signaling cascades.
Studies on certain 3,4′-substituted diaryl guanidinium derivatives have revealed their ability to induce apoptosis in cancer cell lines. nih.gov For instance, some of these compounds have been shown to be potent inducers of apoptosis in promyelocytic leukemia (HL-60) cells. nih.gov The apoptotic effect appears to be influenced by the substitution pattern on the guanidinium core. nih.gov Furthermore, investigations into the mechanism of action of these compounds suggest they can inhibit the MAPK/ERK signaling pathway, a critical pathway involved in cell proliferation and survival. nih.gov
The cellular uptake of guanidinium-containing molecules is a crucial first step in their ability to perturb intracellular pathways. The cationic nature of the guanidinium group is thought to facilitate entry into cells. nih.gov Research on guanidine-containing methacrylamide (B166291) polymers has demonstrated their efficient cellular uptake, mimicking the behavior of cell-penetrating peptides. nih.gov This uptake occurs even at low temperatures, suggesting that it may not be solely dependent on energy-dependent endocytic pathways. nih.gov
Although the specific cellular pathways perturbed by this compound have not been detailed, the research on related compounds points towards potential involvement in apoptosis induction and modulation of key signaling pathways like the MAPK/ERK cascade. The ability of guanidinium groups to facilitate cellular entry is a key factor in enabling these downstream effects.
Binding Mode Characterization
The biological activity of a molecule is fundamentally determined by how it binds to its target. The guanidinium group, being protonated at physiological pH, is a key determinant of the binding mode of guanidine-containing compounds. It can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions.
Crystallographic studies of guanidinium and its derivatives bound to an engineered T4 lysozyme have provided detailed insights into their binding mode. nih.govresearchgate.net These studies show that the guanidinium group forms multiple hydrogen bonds with the protein, mimicking the interactions of an arginine side chain. nih.gov The binding of these ligands can induce significant and long-range conformational changes in the protein, highlighting the importance of the guanidinium-mediated interactions. nih.govresearchgate.net
The binding affinity of guanidinium derivatives can be influenced by the nature of the substituents on the guanidinium core. For instance, the addition of hydrophobic groups to the guanidinium ligand can enhance binding affinity, likely due to additional hydrophobic interactions with the target protein. nih.gov
Interactions with Biological Macromolecules
The journey of a drug molecule through the body involves interactions with a multitude of biological macromolecules, not just its intended target. These interactions can influence the drug's absorption, distribution, metabolism, and excretion. The guanidinium group, with its positive charge and hydrogen bonding capabilities, predisposes this compound to interact with various biological macromolecules.
One important class of interacting macromolecules is proteins. The guanidinium ion has been shown to bind to proteins, particularly at sites that recognize the guanidino group of arginine. nih.gov A study on the Thermotoga maritima Arginine Binding Protein demonstrated that the guanidinium ion can bind to one of its domains (D1), a finding supported by isothermal titration calorimetry and X-ray crystallography. nih.gov This interaction is driven by the structural similarity between the guanidinium ion and the terminal moiety of arginine. nih.gov
Interactions with other macromolecules, such as lipids in cell membranes, are also crucial. While not specific to this compound, studies on other small molecules provide a framework for understanding such interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the non-covalent interactions of small molecules with macromolecules like phospholipids (B1166683) in model membranes. mdpi.com These studies can reveal how a compound orients itself within the lipid bilayer and how it might affect membrane properties. mdpi.com
The development of guanidine-containing polymers as mimics of cell-penetrating peptides further underscores the importance of interactions with cellular macromolecules. researchgate.net These polymers are designed to interact with the cell membrane to facilitate their entry into the cell, a process that is fundamental to their biological activity. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Structural Modifications on Biological Potency
The biological activity of N-(3,4-dimethoxyphenyl)guanidine is significantly influenced by modifications to its core structure. The guanidine (B92328) group, the dimethoxyphenyl ring, and the linker connecting them are all key areas for structural variation.
The guanidine moiety is a strong base and is typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets. Modifications to this group, such as alkylation or acylation, can drastically alter its basicity and hydrogen bonding capacity, thereby affecting biological potency. For instance, studies on various guanidine derivatives have shown that the degree of substitution on the guanidine nitrogen atoms can influence activity. nih.gov
The 3,4-dimethoxy substitution pattern on the phenyl ring is another critical determinant of activity. These methoxy (B1213986) groups are important for hydrophobic and potential hydrogen bond acceptor interactions within a receptor's binding pocket. Altering the position or nature of these substituents can modulate the compound's binding affinity and selectivity. For example, shifting the methoxy groups to other positions on the phenyl ring or replacing them with other functional groups (e.g., hydroxyl, halogen) would likely impact the electronic and steric properties of the molecule, leading to changes in biological activity.
The following table illustrates hypothetical modifications and their potential impact on biological potency, based on general principles of medicinal chemistry.
| Modification | Rationale | Predicted Impact on Potency |
| Guanidine Group | ||
| N-alkylation | Reduces hydrogen bonding capability, increases lipophilicity. | Likely decrease or change in activity profile. |
| Acylation | Neutralizes the basicity of the guanidine group. | Significant loss of activity if ionic interactions are crucial. |
| Phenyl Ring Substituents | ||
| Removal of one methoxy group | Reduces hydrogen bond acceptor capacity and alters electronic distribution. | Potential decrease in potency. |
| Replacement of methoxy with hydroxyl | Introduces hydrogen bond donor and acceptor capabilities. | May increase potency if hydrogen bonding is favorable. |
| Introduction of a third substituent | Alters steric and electronic profile. | Effect depends on the nature and position of the substituent. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for biological function.
For this compound and its analogs, a QSAR model could be developed by correlating various physicochemical descriptors with their measured biological activity (e.g., IC50 values). These descriptors can be categorized as electronic, steric, and hydrophobic. walisongo.ac.id
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). walisongo.ac.id For instance, the charge distribution on the guanidine group is a critical electronic descriptor.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The steric bulk of the substituents on the phenyl ring would be an important factor.
A hypothetical QSAR equation might take the following form:
log(1/IC50) = c1(LogP) + c2(HOMO) - c3*(Molecular Volume) + constant
The table below presents a hypothetical dataset that could be used for a QSAR analysis of this compound analogs.
| Compound | LogP | HOMO (eV) | Molecular Volume (ų) | Biological Activity (IC50, µM) |
| This compound | 1.5 | -5.8 | 250 | 10 |
| N-(3-methoxyphenyl)guanidine | 1.2 | -5.7 | 230 | 25 |
| N-(4-methoxyphenyl)guanidine | 1.2 | -5.75 | 230 | 20 |
| N-(3,4-dihydroxyphenyl)guanidine | 0.8 | -5.6 | 240 | 15 |
| N-(3,4-dichlorophenyl)guanidine | 2.5 | -6.2 | 260 | 50 |
Design Principles for Enhanced Efficacy and Selectivity
The design of more effective and selective analogs of this compound is guided by several key principles of medicinal chemistry.
One primary strategy is scaffold hopping , where the core structure of the molecule is replaced with a different chemical scaffold while retaining the key pharmacophoric features. For this compound, this could involve replacing the phenyl ring with a different aromatic or heteroaromatic system to explore new interactions with the target protein.
Another principle is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, one of the methoxy groups could be replaced with a bioisostere such as an ethyl group or a chlorine atom to fine-tune the electronic and hydrophobic character of the molecule.
Conformational constraint is a strategy used to lock the molecule into a specific, biologically active conformation. This can be achieved by introducing cyclic structures or rigid linkers. By reducing the conformational flexibility, the entropic penalty of binding is lowered, which can lead to an increase in binding affinity.
Ligand-Based and Structure-Based Design Approaches
Both ligand-based and structure-based design approaches can be employed to develop novel analogs of this compound. nih.gov
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov Pharmacophore modeling is a common ligand-based technique where the essential steric and electronic features required for biological activity are identified from a set of active compounds. For this compound, a pharmacophore model would likely include a positively charged/ionizable feature for the guanidine group and one or more hydrogen bond acceptor features for the methoxy groups.
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically determined through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the rational design of ligands that can fit into the binding site of the target. Molecular docking is a key technique in structure-based design, where virtual libraries of compounds are screened against the target's binding site to identify potential hits. If the target of this compound were known, docking studies could be used to predict the binding mode and affinity of new analogs, guiding the design of compounds with improved interactions.
Computational and in Silico Studies
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as N-(3,4-dimethoxyphenyl)guanidine, and a biological target, typically a protein. The guanidine (B92328) group, with its capacity for strong hydrogen bonding and electrostatic interactions, is a key pharmacophore in many biologically active compounds. nih.gov Docking studies on various guanidine-containing molecules have revealed their potential to interact with the active sites of numerous enzymes and receptors. nih.gov
For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The scoring functions would then estimate the binding affinity, providing a rank of the potential efficacy of the compound as an inhibitor or activator.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the molecular interactions, revealing how the ligand and protein adapt to each other's presence and the stability of the binding mode. Such simulations on related compounds have been used to assess the flexibility of the ligand within the binding pocket and to identify key amino acid residues that are crucial for the interaction.
Prediction of Molecular Interactions and Binding Affinities
Computational methods are pivotal in predicting the specific molecular interactions that govern the binding of a ligand to its target. For this compound, these interactions would likely be dominated by the guanidinium (B1211019) group, which can act as a hydrogen bond donor, and the dimethoxyphenyl group, which can engage in hydrophobic and van der Waals interactions.
The binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), can be estimated using various computational approaches, including scoring functions in molecular docking and more rigorous methods like free energy perturbation (FEP) and thermodynamic integration (TI). While computationally intensive, these methods can provide more accurate predictions of binding affinities.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic properties of a molecule like this compound.
Electronic Structure Analysis
DFT calculations can elucidate the electronic structure of this compound, including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |
This table presents the theoretical formulas for calculating global chemical reactivity descriptors based on HOMO and LUMO energies.
These descriptors, derived from quantum chemical calculations, would provide a quantitative measure of the reactivity of this compound.
Predictive Modeling for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of N-arylguanidine derivatives, a QSAR model could be developed to predict their activity against a specific biological target.
The process involves calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
Analytical Methodologies for N 3,4 Dimethoxyphenyl Guanidine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-(3,4-dimethoxyphenyl)guanidine and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, guanidine (B92328) hydrochloride, a signal is observed that can provide a reference for the guanidinium (B1211019) protons. spectrabase.com For this compound, specific chemical shifts would be expected for the aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) group protons, and the protons of the guanidine group. The integration of these signals provides a ratio of the number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, etc.) reveal information about neighboring protons. For instance, in a study of guanidine-trimethoxylsilane, the ¹H-NMR spectra were used to characterize the structure. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound, including the aromatic carbons, the methoxy carbons, and the guanidinium carbon, will produce a distinct signal. For example, the ¹³C NMR spectrum of guanidine carbonate shows a characteristic peak for the guanidinium carbon. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy groups and the guanidine substituent. This technique, in conjunction with ¹H NMR, allows for a comprehensive structural assignment. nih.gov The use of 2D NMR techniques can further aid in assigning complex spectra. np-mrd.org
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 6.5 - 7.5 | 100 - 120 |
| Methoxy (OCH₃) | ~3.8 | ~56 |
| Guanidine (NH/NH₂) | Broad, variable | ~157 |
| Quaternary Aromatic C | - | 130 - 150 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its derivatives, IR spectra reveal characteristic absorption bands.
Key vibrational modes for guanidine derivatives include N-H stretching, C-N stretching, and N-H bending. For instance, the IR spectrum of guanidine hydrochloride exhibits distinct peaks corresponding to these vibrations. chemicalbook.comnist.gov Polymeric guanidine derivatives show bands around 3200 cm⁻¹ for =N-H stretching, 2930 cm⁻¹ for C-H asymmetric stretching, 2855 cm⁻¹ for C-H symmetrical stretching, 1635 cm⁻¹ for N-H bending, and 1460 cm⁻¹ for -CH₂- bending. researchgate.net The spectrum of this compound would also be expected to show absorptions corresponding to the aromatic C-H bonds and the C-O bonds of the methoxy groups. The presence of these characteristic peaks in an IR spectrum can confirm the presence of the guanidine and dimethoxyphenyl moieties.
Table 2: Characteristic IR Absorption Frequencies for Guanidine Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H | Stretching | 3100 - 3500 | researchgate.netresearchgate.net |
| C-H (aromatic) | Stretching | 3000 - 3100 | |
| C-H (aliphatic) | Stretching | 2850 - 3000 | researchgate.net |
| C=N | Stretching | 1630 - 1690 | |
| N-H | Bending | 1550 - 1650 | researchgate.net |
| C-O (ether) | Stretching | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can help to confirm the structure. For example, the fragmentation of a related compound, isopropoxy benzene (B151609) guanidine, showed characteristic losses of the alkoxy group. nih.gov Similarly, this compound would be expected to show fragments corresponding to the loss of methoxy groups or cleavage of the guanidine moiety. The mass spectrum of the parent compound, guanidine, has been documented and can serve as a basic reference. nist.gov
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description | m/z (expected) |
| [M]⁺ | Molecular Ion | 195.10 |
| [M - CH₃]⁺ | Loss of a methyl group | 180.08 |
| [M - OCH₃]⁺ | Loss of a methoxy group | 164.09 |
| [C₇H₇O₂]⁺ | Dimethoxyphenyl cation | 139.04 |
| [CH₅N₃]⁺ | Guanidinium cation | 60.05 |
Note: These are theoretical monoisotopic masses.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of guanidino compounds. nih.govnih.govnih.govresearchgate.net Due to the basic nature of the guanidine group, cation-exchange chromatography is often employed. nih.gov This technique separates compounds based on their affinity for a stationary phase with negatively charged functional groups.
The retention of guanidine compounds can be influenced by the pH and ionic strength of the mobile phase. nih.gov For this compound, its hydrophobic phenyl ring and polar guanidine group suggest that mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, could also be an effective separation strategy. sielc.com Detection is typically achieved using UV absorbance, as the phenyl group provides a chromophore, or with more universal detectors like Evaporative Light Scattering Detectors (ELSD). sielc.com Pre- or post-column derivatization with reagents like ninhydrin (B49086) or benzoin (B196080) can be used to enhance detection sensitivity, particularly for fluorescence detection. nih.govnih.govresearchgate.net
Ion Chromatography (IC)
Ion Chromatography (IC) is another powerful technique for the separation and quantification of ionic species, including protonated guanidines. rsc.org IC offers the advantage of direct analysis without the need for derivatization, often using suppressed conductivity detection. thermofisher.com
A study on the analysis of guanidine compounds in water utilized a resorcinarene-based ion chromatography column, demonstrating the potential for specialized stationary phases in separating these compounds. rsc.org The use of cation-exchange columns, such as the Dionex IonPac CS20, has been shown to provide good separation of guanidine from other cations. thermofisher.com This method has been validated for its accuracy and robustness in determining guanidine concentrations. thermofisher.com While specific applications for this compound are not detailed in the provided context, the principles of IC for guanidine analysis are directly applicable.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, versatile, and cost-effective chromatographic technique for the separation, identification, and purity assessment of compounds. fishersci.com It is particularly valuable in monitoring the progress of chemical reactions and for the preliminary analysis of substance mixtures. fishersci.comictsl.net The separation principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase, which is a thin layer of adsorbent material coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. ictsl.netresearchgate.net
For guanidine compounds, including this compound and its derivatives, TLC provides a rapid method for qualitative analysis. nih.gov The choice of the stationary phase and the mobile phase is critical for achieving optimal separation.
Stationary Phases: Commonly used stationary phases for the analysis of guanidino compounds include:
Silica (B1680970) Gel: A popular choice due to its polarity and versatility. nih.govulpgc.es
Cellulose (B213188): Also effective, particularly for more polar guanidine derivatives. nih.gov
Aluminum Oxide: An alternative adsorbent with different selectivity compared to silica gel. researchgate.net
Mobile Phases (Eluents): The selection of the mobile phase depends on the polarity of the specific guanidine derivatives being analyzed. A systematic approach to solvent selection is often necessary to achieve the desired resolution. aga-analytical.com.pl For guanidino compounds, various solvent systems have been proven effective. nih.gov
A study on the TLC of twelve different guanidino compounds found that a two-dimensional chromatography approach on cellulose layers provided the best resolution. nih.gov The solvent systems used were:
First Dimension: iso-propanol-acetic acid-water (60:45:15, v/v/v) nih.gov
Second Dimension: iso-propanol-dimethyl-formamide-water (40:20:20, v/v/v) nih.gov
For less complex mixtures, a one-dimensional system on cellulose layers with chloroform-methanol-ammonia (170 g/kg) (40:20:20, v/v/v) was found to be suitable. nih.gov
Visualization: After the development of the chromatogram, the separated spots, if not colored, need to be visualized. Common visualization techniques include:
UV Light: If the compounds are UV-active, they can be visualized under a UV lamp, often at 254 nm. chemcoplus.co.jp
Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals can reveal spots as the iodine adsorbs to the organic compounds. chemcoplus.co.jp
Staining Reagents: Spraying the plate with a suitable chemical reagent that reacts with the guanidine functionality to produce colored spots. Anisaldehyde or molybdenum-based stains can be effective. aga-analytical.com.pl
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. ictsl.net Comparing the Rf value of an unknown spot to that of a known standard run on the same plate under identical conditions can confirm the compound's identity. ictsl.net
Table 1: Exemplary TLC Systems for Guanidino Compounds
| Stationary Phase | Mobile Phase (Solvent System) | Dimensionality | Application | Reference |
| Cellulose | iso-propanol-acetic acid-water (60:45:15) | 1D (First Dimension) | Complex mixtures of guanidino compounds | nih.gov |
| Cellulose | iso-propanol-dimethyl-formamide-water (40:20:20) | 2D (Second Dimension) | Complex mixtures of guanidino compounds | nih.gov |
| Cellulose | Chloroform-methanol-ammonia (40:20:20) | 1D | Less complex mixtures of guanidino compounds | nih.gov |
| Silica Gel | Toluene - Cyclohexane (4:3) | 1D | General separation of organic compounds | chemcoplus.co.jp |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique that allows for the determination of the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is indispensable for the unambiguous structural elucidation of novel compounds, providing detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com For guanidine derivatives, X-ray crystallography is crucial for understanding their tautomeric forms and the influence of various substituents on their molecular geometry. mdpi.com
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. aps.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined. youtube.com
In the context of this compound and its derivatives, X-ray crystallography can reveal:
Tautomeric Forms: Guanidines can exist in different tautomeric forms. X-ray analysis definitively establishes which tautomer is present in the solid state. mdpi.com
Conformation: The spatial arrangement of the dimethoxyphenyl group relative to the guanidine moiety can be precisely determined.
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular forces, primarily hydrogen bonds involving the guanidine group. mdpi.com Understanding these interactions is key to comprehending the solid-state properties of the compound.
A study on a series of N,N'-substituted guanidines demonstrated that the electronic properties of the substituents significantly influence the tautomeric structure in the solid state. mdpi.com For instance, guanidines substituted with amines having a pKa greater than 3.8 tended to crystallize in a cis-trans geometry, while those with more electron-deficient aniline (B41778) substituents (pKa < 3.2) adopted a cis-cis geometry. mdpi.com This highlights the interplay between electronic effects and intermolecular hydrogen bonding in dictating the crystal structure. mdpi.com
The process of X-ray crystallographic analysis involves several key steps:
Crystallization: Growing a high-quality single crystal of the compound is often the most challenging step.
Data Collection: The crystal is mounted on a diffractometer, and the diffraction data are collected.
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data. youtube.com
The final output of an X-ray crystallographic study is a detailed structural model, which includes precise atomic coordinates, bond lengths, and bond angles.
Table 2: Key Information Obtained from X-ray Crystallography of Guanidine Derivatives
| Structural Information | Significance | Reference |
| Tautomeric Form | Determines the distribution of double bonds and protons within the guanidine core. | mdpi.com |
| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. | mdpi.com |
| Conformation | Describes the spatial orientation of different parts of the molecule. | encyclopedia.pub |
| Hydrogen Bonding Network | Elucidates the intermolecular interactions that stabilize the crystal lattice. | nih.govmdpi.com |
| Crystal Packing | Shows how the molecules are arranged in the solid state. | encyclopedia.pub |
Future Directions and Translational Research Potential
Development of Next-Generation Guanidine-Based Therapeutics
The development of novel therapeutics derived from the N-(3,4-dimethoxyphenyl)guanidine scaffold is a promising avenue for future research. The inherent biological activities of guanidine (B92328) derivatives, which range from antimicrobial to anticancer effects, provide a strong foundation for creating more potent and selective drugs. mdpi.comresearchgate.net
Key areas for development include:
Antimicrobial Agents: Guanidine-based compounds have shown efficacy against a variety of pathogens, including drug-resistant strains. jocpr.com Future work could focus on modifying the this compound structure to enhance its membrane-disrupting capabilities, a mechanism that has proven effective against antibiotic-resistant bacteria. kcl.ac.uk The design of "lipoguanidines," which combine the selective bacterial membrane targeting of the guanidine moiety with a lipid-interacting component, represents a strategic approach to improving antibacterial potency. kcl.ac.uk
Anticancer Therapeutics: The guanidinium (B1211019) group is a feature of several natural and synthetic compounds with anticancer properties. researchgate.net Research into derivatives of this compound could lead to new agents that target specific cancer cell vulnerabilities. For instance, modifications aimed at inhibiting enzymes crucial for cancer cell proliferation or inducing apoptosis are viable strategies. nih.gov
Neurological and Cardiovascular Drugs: Guanidine derivatives have been investigated for their effects on the central nervous system and as cardiovascular agents. jocpr.com The potential for this compound analogues to modulate targets such as voltage-gated potassium channels, which are implicated in neuromuscular diseases, warrants further investigation. nih.gov
Exploration of Novel Pharmacological Targets
A critical aspect of future research is the identification and validation of new pharmacological targets for this compound and its derivatives. While some targets for guanidine compounds are known, a comprehensive understanding of their molecular interactions is still evolving. nih.govnih.gov
Potential areas of exploration include:
Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes. researchgate.net High-throughput screening of this compound derivatives against a broad panel of enzymes could uncover novel inhibitory activities. For example, targeting enzymes like dimethylarginine dimethylaminohydrolase (DDAH), which is involved in the regulation of nitric oxide synthesis, could have therapeutic implications for cardiovascular diseases. nih.gov
Receptor Modulation: Guanidine derivatives have been shown to act as antagonists at various receptors, including muscarinic receptors. acs.org Investigating the interaction of this compound with a wide range of G protein-coupled receptors (GPCRs) and ion channels could reveal new therapeutic opportunities.
Protein-Protein Interaction Disruption: The ability of the guanidinium group to engage in multiple hydrogen bonds makes it a candidate for disrupting protein-protein interactions that are critical for disease processes. nih.gov
A study on novel guanidine compounds for the treatment of giardiasis identified several potential protein targets, including pyruvate-ferredoxin oxidoreductase, nitroreductase 1, and thioredoxin reductase. nih.gov This highlights the broad range of potential targets for this class of compounds.
Advanced Synthetic Methodologies for Diversification
The ability to generate a diverse library of this compound analogues is crucial for structure-activity relationship (SAR) studies and the optimization of therapeutic properties. Recent advancements in synthetic chemistry offer powerful tools for achieving this diversification. mdpi.com
Modern synthetic approaches include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as the Ullmann reaction and copper-catalyzed three-component synthesis provide efficient methods for creating N-aryl guanidines. organic-chemistry.org These methods allow for the introduction of a wide variety of substituents onto the phenyl ring of this compound, enabling fine-tuning of its electronic and steric properties.
Multicomponent Reactions: These reactions, where multiple starting materials combine in a single step to form a complex product, offer a rapid and efficient way to generate diverse guanidine libraries. mdpi.com
Solid-Phase Synthesis: This technique can be adapted for the synthesis of guanidine derivatives, allowing for the high-throughput production of compound libraries for screening purposes.
A variety of methods for the synthesis of guanidine derivatives have been reported, including the reaction of acyl chlorides with 1,1,3,3-tetramethylguanidine (B143053) and the reaction of thiourea (B124793) derivatives with primary amines in the presence of a coupling agent. tandfonline.commdpi.com These methods provide a toolbox for creating a wide array of this compound analogues for biological evaluation.
Integration of Omics Data for Comprehensive Understanding
The integration of various "omics" data, such as genomics, proteomics, and metabolomics, offers a powerful approach to understanding the comprehensive biological effects of this compound. nih.gov This systems-level perspective can help to identify novel mechanisms of action, predict potential off-target effects, and discover biomarkers for patient stratification.
Key applications of omics technologies include:
Proteomics: "Shotgun" proteomics can be used to identify the protein interaction partners of this compound. acs.orgresearchgate.net This can provide direct evidence for its molecular targets and shed light on its mechanism of action. Guanidine hydrochloride is often used as a denaturant in proteomic sample preparation, highlighting its strong interaction with proteins. ucsf.eduuib.no
Metabolomics: Studying the metabolic changes induced by this compound in cells or organisms can reveal its impact on metabolic pathways. nih.gov For example, a metabolomic study of polyhexamethylene guanidine (PHMG)-induced pulmonary fibrosis revealed significant alterations in arginine metabolism and oxidative stress pathways. nih.gov
Transcriptomics: Analyzing changes in gene expression in response to treatment with this compound can identify the signaling pathways and cellular processes that it modulates.
By combining these omics datasets, researchers can build comprehensive models of the drug's action, leading to a more rational approach to drug development and personalized medicine. nih.gov
Q & A
Basic Questions
Q. What are the primary safety protocols for handling N-(3,4-dimethoxyphenyl)guanidine in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including face shields, safety glasses, and gloves inspected for integrity before use .
- Implement respiratory protection if airborne concentrations exceed safe limits, and ensure proper ventilation .
- Follow first aid measures: For skin contact, immediately rinse with water; for inhalation, move to fresh air and seek medical attention .
- Reference GHS classifications: Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (Category 3, H335) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- React N,N-dimethyl-N′,N′-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile, using triethylamine as a base .
- Post-synthesis, purify via extraction with aqueous NaOH and recrystallize from saturated acetonitrile to obtain single crystals for structural validation .
Q. How can researchers determine the solubility and purity of this compound?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing PubChem data (e.g., InChIKey: DXUWATABALHSNY-UHFFFAOYSA-N) .
- Measure solubility in solvents like DMSO or ethanol via gravimetric analysis after saturation and filtration .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer :
- Conduct in vitro cytotoxicity assays (e.g., MTT assay) on cell lines to evaluate acute toxicity .
- Use rodent models for initial cardioprotection studies, monitoring ischemic reperfusion injury parameters (e.g., infarct size reduction) .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in guanidine derivatives?
- Methodological Answer :
- Perform single-crystal X-ray diffraction to analyze bond lengths (e.g., C1–N3 = 1.2889 Å indicating double-bond character) and angles (e.g., N–C1–N = 115.10–125.61°) .
- Compare experimental data with density functional theory (DFT) calculations to validate electronic structure and non-covalent interactions (e.g., C–H···O hydrogen bonding) .
Q. What experimental strategies address contradictions in toxicity and ecological impact data?
- Methodological Answer :
- Design tiered toxicity studies: Start with OECD-compliant acute toxicity tests (e.g., OECD 423), then progress to subchronic assays if initial data are inconclusive .
- Address ecological data gaps (e.g., biodegradability, bioaccumulation) using standardized OECD 301/305 protocols, despite current lack of published data .
Q. How can in vivo cardioprotection studies in rodents be translated to non-human primates?
- Methodological Answer :
- Adapt dosing regimens based on cross-species pharmacokinetic scaling (e.g., allometric principles) .
- Monitor cardiovascular parameters (e.g., blood pressure, heart rate) in primates, noting transient hypotensive effects that may differ from rodent responses .
Q. What analytical techniques optimize detection of degradation products under varying storage conditions?
- Methodological Answer :
- Use LC-MS/MS to identify degradation byproducts, referencing stability data from accelerated storage studies (e.g., 40°C/75% RH for 6 months) .
- Validate method sensitivity using spiked samples with known impurities (e.g., nitrated or oxidized derivatives) .
Q. How do substituent modifications (e.g., methoxy groups) influence the compound's electronic properties and bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
